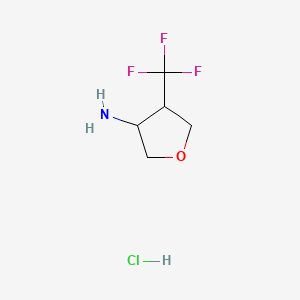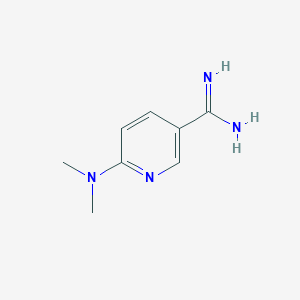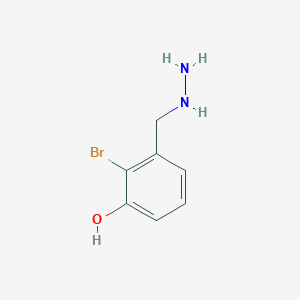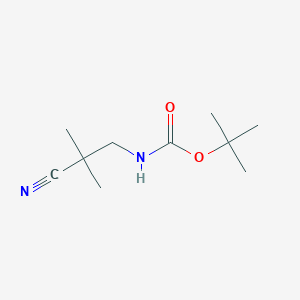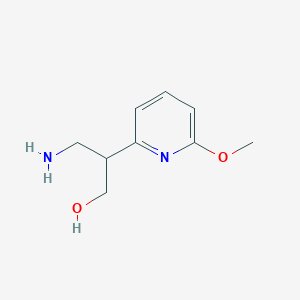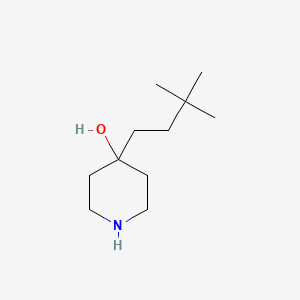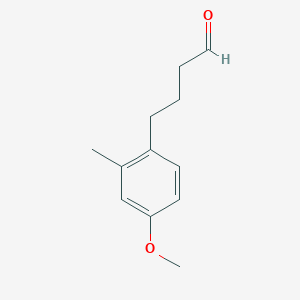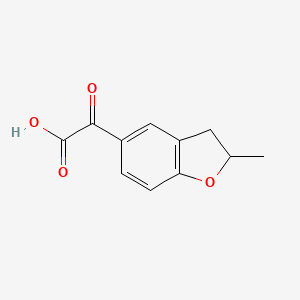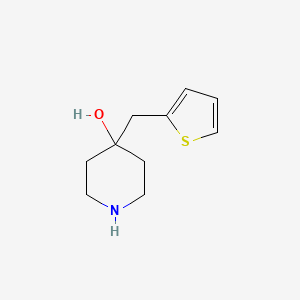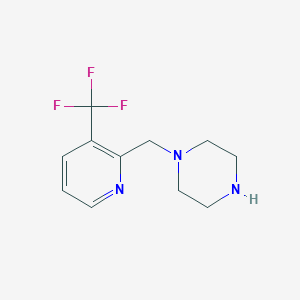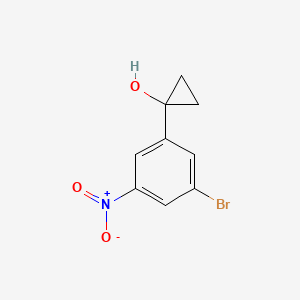
1-(3-Bromo-5-nitrophenyl)cyclopropan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromo-5-nitrophenyl)cyclopropan-1-ol is an organic compound that features a cyclopropane ring bonded to a phenyl group substituted with bromine and nitro groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-5-nitrophenyl)cyclopropan-1-ol typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3-bromo-5-nitrobenzaldehyde with diazomethane in the presence of a catalyst to form the cyclopropane ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
1-(3-Bromo-5-nitrophenyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride (SnCl₂) can achieve the reduction of the nitro group.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 1-(3-Bromo-5-nitrophenyl)cyclopropanone.
Reduction: Formation of 1-(3-Bromo-5-aminophenyl)cyclopropan-1-ol.
Substitution: Formation of 1-(3-Azido-5-nitrophenyl)cyclopropan-1-ol or 1-(3-Mercapto-5-nitrophenyl)cyclopropan-1-ol.
科学研究应用
1-(3-Bromo-5-nitrophenyl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It is also employed in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 1-(3-Bromo-5-nitrophenyl)cyclopropan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and nitro groups can participate in various interactions, influencing the compound’s reactivity and binding affinity.
相似化合物的比较
Similar Compounds
- 1-(3-Bromo-5-nitrophenyl)ethanol
- 1-(3-Bromo-5-nitrophenyl)propan-1-ol
- 1-(3-Bromo-5-nitrophenyl)butan-1-ol
Uniqueness
1-(3-Bromo-5-nitrophenyl)cyclopropan-1-ol is unique due to the presence of the cyclopropane ring, which imparts significant strain and reactivity to the molecule. This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties.
属性
分子式 |
C9H8BrNO3 |
|---|---|
分子量 |
258.07 g/mol |
IUPAC 名称 |
1-(3-bromo-5-nitrophenyl)cyclopropan-1-ol |
InChI |
InChI=1S/C9H8BrNO3/c10-7-3-6(9(12)1-2-9)4-8(5-7)11(13)14/h3-5,12H,1-2H2 |
InChI 键 |
PJYXXKISFRWCKP-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(C2=CC(=CC(=C2)Br)[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


